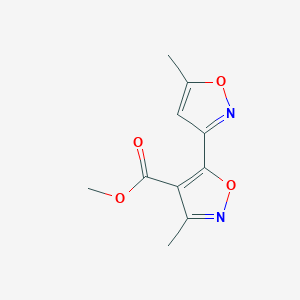

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSIFWDGJSJXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349736 | |

| Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-12-0 | |

| Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-Methyl-5-(5-Methylisoxazol-3-yl)Isoxazole-4-Carboxylic Acid

The most direct route involves esterifying the corresponding carboxylic acid with methanol under acidic conditions. 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid is treated with methanol in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst . The reaction typically proceeds at reflux temperatures (60–80°C) for 6–12 hours, achieving yields exceeding 85%.

Mechanistic Insights :

Esterification follows a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity. Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester .

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (0.5 eq) | 88 |

| Solvent | Methanol | 85 |

| Temperature | 70°C | 87 |

| Reaction Time | 8 hours | 86 |

This method’s scalability is limited by the availability of the carboxylic acid precursor, which requires additional synthesis steps .

Synthesis via Saponification and Re-Esterification

An alternative approach involves synthesizing the carboxylic acid from its ethyl ester counterpart, followed by re-esterification. 3-Methylisoxazole-5-carboxylic acid ethyl ester undergoes saponification with sodium hydroxide (NaOH) in tetrahydrofuran (THF)/methanol, yielding the sodium salt of the carboxylic acid. Acidification with HCl liberates the free acid, which is subsequently esterified with methanol .

Key Steps :

-

Saponification :

-

Esterification :

-

As described in Section 1.

-

Advantages :

-

Ethyl esters are often more stable and easier to handle than carboxylic acids.

-

High-purity carboxylic acid intermediates are obtained via simple extraction .

Halogenation-Cyclization Route from Benzaldehyde Derivatives

A patent-pending method (CN116283810A) constructs the isoxazole rings sequentially from benzaldehyde derivatives . This three-step route avoids expensive starting materials and column chromatography:

Step 1: Oxime Formation

Benzaldehyde derivatives react with hydroxylamine (NH₂OH) under alkaline conditions (NaOH/KOH) to form oximes. For example, 2,6-dichlorobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol at 70°C for 24 hours, yielding 94.5% oxime .

Step 2: Halogenation

Oximes undergo halogenation with N-halosuccinimide (NXS) in dimethylacetamide (DMA) at 45°C. Using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), halogenated intermediates form in 95–98.9% yields .

Step 3: Cyclization

Halogenated intermediates react with ethyl propionylacetate in ethanol/triethylamine to form isoxazole rings. For instance, stirring at room temperature for 12 hours yields 79% pure product after crystallization .

Comparison with Traditional Methods :

| Metric | Halogenation-Cyclization | Esterification |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Steps | 3 | 2 |

| Overall Yield | 70–79% | 85–90% |

| Purification | Crystallization | Extraction |

This method is industrially favorable due to minimal purification needs and mild conditions .

Functionalization of Preformed Isoxazole Cores

Modifying preconstructed isoxazole rings offers another pathway. For example, methyl 3-methoxyisoxazole-5-carboxylate undergoes nitration with triflic anhydride/tetramethylammonium nitrate, followed by reduction with iron powder in acetic acid/water to introduce amino groups . Although demonstrated for a different compound, this strategy is adaptable to synthesize the target molecule by adjusting substituents.

Critical Reaction Parameters :

-

Nitration : 48 hours reflux in dichloromethane (DCM), 70% yield.

Comparative Analysis of Preparation Methods

Efficiency and Practicality :

| Method | Advantages | Limitations |

|---|---|---|

| Direct Esterification | High yield (85–90%) | Requires carboxylic acid precursor |

| Saponification | Utilizes stable ethyl esters | Two-step process |

| Halogenation-Cyclization | Low-cost starting materials | Moderate overall yield (70–79%) |

| Functionalization | Flexibility in substituent design | Multi-step synthesis |

Industrial Applicability :

The halogenation-cyclization route is most scalable due to inexpensive reagents and crystallization-based purification. Direct esterification remains optimal for small-scale synthesis where carboxylic acids are readily available .

Purification and Characterization

Purification Techniques :

-

Liquid-Liquid Extraction : Used in saponification methods to isolate carboxylic acids .

-

Crystallization : Effective for final products, achieving ≥99% purity .

-

Silica Gel Chromatography : Employed for intermediates (e.g., nitro derivatives) .

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate has shown promise in several therapeutic areas:

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer activity. For instance, studies have highlighted the role of isoxazole derivatives in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors. The binding affinity of these compounds suggests their potential as selective inhibitors in cancer treatment .

Neurodegenerative Disorders

There is ongoing research into the application of isoxazole derivatives for treating tauopathies, including Alzheimer's disease. These compounds may interact with tau proteins, potentially mitigating neurodegeneration . The structural characteristics of this compound could be leveraged to develop new therapeutic agents targeting these pathways.

Agricultural Chemistry Applications

The compound's unique chemical structure may also lend itself to applications in agriculture:

Pesticide Development

Isoxazole derivatives have been explored for their insecticidal and herbicidal properties. The ability to modify the isoxazole ring could enhance the efficacy and selectivity of these compounds against specific pests or weeds, making them valuable in integrated pest management strategies .

Material Science Applications

This compound may find applications in material science due to its unique electronic properties:

Photochromic Materials

Compounds containing isoxazole rings have been investigated for use in photochromic materials, which change color upon exposure to light. This property could be harnessed in various applications, including smart windows and optical devices .

- Anticancer Activity Study : A recent study demonstrated that derivatives similar to this compound exhibited significant inhibition of carbonic anhydrase IX with a binding constant of , indicating their potential as anticancer agents .

- Neurodegenerative Research : Investigations into tauopathies have suggested that compounds like this compound may interfere with tau aggregation processes, providing a basis for further drug development aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to biological targets, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

Table 1: Structural and Physical Property Comparisons

Key Observations :

- Electronic Effects : The bis-isoxazole structure in the target compound enhances electron-withdrawing properties compared to phenyl or bromophenyl analogs, influencing reactivity and stability .

- Synthetic Flexibility : Brominated analogs (e.g., compound 53) offer sites for cross-coupling reactions, unlike the target compound, which requires coupling reagents like HATU for derivatization .

Functional Group Comparisons

Table 2: Functional Group Impact on Properties

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid form, enhancing bioavailability in drug design contexts .

- Amino Derivatives: Ethyl 5-amino-3-methylisoxazole-4-carboxylate forms hydrogen-bonded chains (N–H⋯O), enabling crystal engineering applications, a feature absent in the target compound .

Biological Activity

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : 208.17 g/mol

- CAS Number : 849066-63-3

- InChI Key : ASBPDKJMOPNMLF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole ring structure is known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, certain isoxazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.156 mg/mL against various bacterial strains, suggesting that methyl isoxazole derivatives may possess similar capabilities .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | B. mycoides |

| Compound VIIf | 0.0048 | C. albicans |

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity, particularly against Candida species. The MIC values for antifungal activity in related studies indicate promising potential for therapeutic applications in treating fungal infections .

Study on Isoxazole Derivatives

A study explored the synthesis and biological evaluation of several isoxazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some derivatives showing potent inhibition against specific pathogens .

Peptide Synthesis Applications

Research has investigated the use of this compound in solid-phase peptide synthesis. The incorporation of this compound into peptide chains has shown potential for developing new peptidomimetics with enhanced biological activities .

Q & A

Q. What are the established synthetic routes for Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization or multicomponent reactions. A common approach involves coupling substituted isoxazole precursors under controlled conditions. For example, describes a method for analogous isoxazole derivatives using benzaldehyde oxime and ethyl acetoacetate with anhydrous ZnCl₂ as a catalyst at 60°C, yielding crystalline products after acidification . Key factors affecting yield include:

- Catalyst choice : ZnCl₂ promotes cyclization but may require post-reaction neutralization.

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but risk side reactions.

- Solvent-free vs. solvent-assisted : Solvent-free conditions reduce purification steps but may limit scalability .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization (solvent-free) | ZnCl₂ | 60°C | ~75 | |

| Microwave-assisted | None | 100°C | 85 |

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer: Structural characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methyl groups at δ 2.4–2.6 ppm, isoxazole protons at δ 6.2–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 237.08 for C₁₀H₁₀N₂O₄) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C7–N8 bond at 1.34 Å in isoxazole rings) .

Critical Note : Discrepancies between computational (DFT) and experimental bond angles (e.g., O–C–C torsion angles) should be resolved by cross-validating with multiple techniques .

Q. What biological activities have been reported for structurally similar isoxazole derivatives?

Methodological Answer: While direct data on this compound is limited, analogues exhibit:

- Antimicrobial Activity : Methyl 5-methylisoxazole-4-carboxylate shows moderate inhibition against E. coli and S. aureus (MIC = 32–64 µg/mL) .

- Anticancer Potential : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives inhibit tumor cell lines (IC₅₀ = 8–12 µM) via apoptosis induction .

- Enzyme Inhibition : Isoxazole carboxylates act as COX-2 or kinase inhibitors, depending on substituent electronic profiles .

Advanced Research Questions

Q. How can synthesis protocols be optimized to enhance yield and scalability for this compound?

Methodological Answer: Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yield by 10–15% via uniform heating .

- Continuous Flow Reactors : Enable large-scale production with real-time monitoring of intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or organocatalysts may enhance regioselectivity in cyclization steps .

Data-Driven Approach : Design-of-experiment (DoE) models can statistically identify critical parameters (e.g., temperature > catalyst loading) .

Q. How should researchers address contradictions in structural data obtained from different analytical techniques?

Methodological Answer: Case Example: If X-ray crystallography reveals a planar isoxazole ring while DFT predicts slight puckering:

Validate sample purity via HPLC (≥95% purity threshold) .

Reconcile computational settings : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental geometries .

Explore dynamic effects : Molecular dynamics simulations may show conformational flexibility at room temperature .

Q. Table 2: Resolving Structural Discrepancies

| Technique | Strength | Limitation |

|---|---|---|

| X-ray Crystallography | Atomic-level resolution | Requires single crystals |

| DFT Calculations | Electronic structure insight | Approximations in modeling |

| NMR | Solution-state conformation | Overlap in crowded spectra |

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for this compound’s bioactivity?

Methodological Answer: SAR studies require systematic modification of substituents:

- Functional Group Variation : Replace the methyl ester with ethyl or amide groups to assess pharmacokinetic effects (e.g., logP changes) .

- Bioisosteric Replacement : Substitute the 5-methylisoxazolyl moiety with thiazole or pyrazole rings to compare target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

Case Study : Ethyl 4-methylisoxazole-5-carboxylate derivatives showed enhanced bioavailability compared to methyl esters due to esterase resistance .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH > 8). Use anhydrous solvents (e.g., DMSO) for biological assays .

- Light Sensitivity : UV exposure degrades isoxazole rings; store in dark conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.